1,6-Anhydro-2,3,4-tri-O-benzyl-"beta"-D-glucose
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Overview
Description
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucose is a synthetic carbohydrate derivative that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of benzyl groups at the 2, 3, and 4 positions of the glucose molecule, which significantly alters its chemical behavior compared to natural glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the use of benzyl chloride in the presence of a strong base such as sodium hydride (NaH) to facilitate the substitution reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the glucose molecule.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucose can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can yield various benzylated derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucose has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used in the study of carbohydrate-protein interactions and glycoprotein analysis.
Industry: The compound is utilized in the production of bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucose exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors involved in carbohydrate metabolism. The molecular targets and pathways involved can vary widely based on the context of the research.
Comparison with Similar Compounds
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucose is unique due to its specific benzylated structure, which provides enhanced stability and reactivity compared to natural glucose. Similar compounds include other benzylated glucose derivatives such as 2,3,4,6-tetra-O-benzyl-beta-D-glucose and 1,6-anhydro-2,3,4-tri-O-methyl-beta-D-glucose. These compounds share similar applications but differ in their chemical properties and reactivity.
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Properties
IUPAC Name |
(2R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23?,24-,25?,26?,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRSLTCFTYHIRT-CFWNNJLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@H](C(C([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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